1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid

CCR5 receptor antagonism HIV-1 entry inhibition Chiral pyrrolidine pharmacology

(3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid (CAS 1201574-92-6) is an enantiomerically pure trans-3,4-disubstituted pyrrolidine-3-carboxylic acid derivative (C₁₈H₁₉NO₂, MW 281.35 g/mol). It functions as a privileged chiral building block for constructing biologically active compounds, particularly those requiring a defined trans-(3R,4S) configuration at the pyrrolidine ring for target engagement.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 1201574-92-6
Cat. No. B3320020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid
CAS1201574-92-6
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)
InChIKeyIMROELKPEBZHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid (CAS 1201574-92-6) Matters for Chiral Drug Discovery & Asymmetric Synthesis


(3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid (CAS 1201574-92-6) is an enantiomerically pure trans-3,4-disubstituted pyrrolidine-3-carboxylic acid derivative (C₁₈H₁₉NO₂, MW 281.35 g/mol) [1]. It functions as a privileged chiral building block for constructing biologically active compounds, particularly those requiring a defined trans-(3R,4S) configuration at the pyrrolidine ring for target engagement [2]. The compound's value lies in its rigid, functionalized pyrrolidine scaffold bearing a carboxylic acid handle, a benzyl-protected amine, and a 4-phenyl substituent that enables diverse downstream elaborations including amide coupling, N-deprotection, and further functionalization [1].

Why (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid Cannot Be Replaced by Its Enantiomer or Racemate in Critical Applications


Attempts to substitute (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid with its (3S,4R)-enantiomer (CAS 80896-73-7) or the racemic trans mixture (CAS 885958-91-8) fail in stereochemically demanding applications because the absolute configuration at the pyrrolidine C3 and C4 positions dictates downstream biological target engagement. In a direct comparative study of tetrasubstituted pyrrolidine CCR5 receptor antagonists, the (3R,4S)-configured compound exhibited an IC₅₀ of 2.9 nM, while the corresponding (3S,4R)-isomer showed a 133-fold weaker IC₅₀ of 385.9 nM [1]. Similarly, in the synthesis of the HDAC inhibitor 1, using enantiopure (3R,4S)-pyrrolidine building blocks via an asymmetric hydrogenation route delivered a 4.3-fold higher overall yield (25.6%) compared to the classical resolution approach starting from the racemate (6.3%) [2]. The (3R,4S) configuration is therefore not interchangeable; it is the required stereochemistry for both synthetic efficiency and target potency in documented applications.

Quantitative Comparator Evidence: (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid vs. Closest Analogs


133-Fold Stereochemistry-Dependent Difference in CCR5 Receptor Antagonist Potency (2.9 nM vs. 385.9 nM IC₅₀)

In a head-to-head comparison of enantiomeric 1,3,3,4-tetrasubstituted pyrrolidines synthesized from the respective enantiopure building blocks, the (3R,4S)-configured compound 30 exhibited an IC₅₀ of 2.9 nM against the CCR5 receptor, while its (3S,4R)-configured diastereomer 31 showed an IC₅₀ of 385.9 nM—a 133-fold difference in potency [1]. Compound 30 further demonstrated concentration-dependent replication inhibition of seven genetically diverse R5 HIV-1 strains in the PBMC model with EC₅₀ values ranging from 0.3 to 30 nM, and oral bioavailability of 41.2% and 21.6% in rat and dog, respectively [1].

CCR5 receptor antagonism HIV-1 entry inhibition Chiral pyrrolidine pharmacology

84% Overall Yield in a Scalable, Chromatography-Free Four-Step Synthesis with 17 kg Pilot-Scale Demonstration

Ohigashi et al. (2010) reported a practical four-step synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile, achieving an 84% overall yield with no chromatographic purification required at any step [1]. The process was validated at pilot scale with a 17 kg output of crystalline product, confirming robustness and reproducibility [1]. In contrast, a racemic hydrogenation route using Ru(OAc)₂((rac)-BIPHEMP) produced the (3RS,4RS)-racemate in only 40% yield . Earlier resolution-based approaches to access enantiopure trans-3,4-disubstituted pyrrolidines typically required chiral chromatography or classical resolution, incurring significant yield losses and scalability constraints [2].

Process chemistry Chiral building block manufacturing Chromatography-free synthesis

4.3-Fold Overall Yield Advantage in HDAC Inhibitor 1 Synthesis Using (3R,4S) Enantiopure Building Block vs. Resolution of Racemate

Chen et al. (2014) directly compared two synthetic routes to the class-selective HDAC inhibitor 1. The first route employed a [3+2] dipolar cycloaddition to produce trans-rac-5 followed by classical resolution, yielding an overall 6.3% total yield from starting materials [1]. The second route utilized an asymmetric hydrogenation of a dihydropyrrole intermediate derived from an enantiopure (3R,4S)-configured pyrrolidine building block to generate cis-(S,S)-3,4-disubstituted pyrrolidine 18, followed by amide formation with simultaneous chiral inversion to the desired trans-(R,S)-3,4-disubstituted pyrrolidine 19. This enantioselective approach achieved an overall yield of 25.6%—a 4.3-fold improvement [1].

Histone deacetylase inhibitor Enantioselective synthesis Process yield optimization

Superior Asymmetric Catalysis: Phenylpyrrolidine-Urea Catalyst Derived from (3R,4S) Building Block Achieves 93% ee with Only 2 mol% Loading

Kawazoe et al. (2015) designed catalyst 1-[(3R,4S)-1-benzyl-4-phenyl-pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]urea (8) from the (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid scaffold and compared it against a series of pyrrolidine- and piperidine-based organocatalysts for the asymmetric Michael addition of thiols to β-nitrostyrenes [1]. Catalyst 8, bearing the (3R,4S)-4-phenyl substitution, exhibited potent catalytic activity, affording 2-nitro-1-phenylethylsulfides in up to 93% enantiomeric excess (ee) at a mere 2 mol% catalyst loading [1]. The analogous catalyst 4, derived from (3R)-1-benzylpyrrolidine lacking the 4-phenyl group, served as a design predecessor but showed inferior performance [1]. Separately, the C₂-symmetric catalyst 1,3-bis[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]urea (7) was identified as the highest-activity catalyst among all evaluated structures in a related study [2].

Asymmetric organocatalysis Michael addition Thiol addition to nitrostyrenes

Diastereomeric Purity as a Critical Quality Attribute: Melanocortin-4 Receptor Agonist Potency Depends on (3R,4S) vs. (3S,4R) Configuration

In a study of pyrrolidine derivatives as human melanocortin-4 receptor (MC4R) agonists, the (3S,4R)-configured compound 13b-1 exhibited a Kᵢ of 1.0 nM and EC₅₀ of 3.8 nM, whereas its (3R,4S)-isomer 13b-2 showed a Kᵢ of 4.7 nM and functioned as an antagonist with IC₅₀ of 64 nM, not an agonist [1]. Similarly, compound pair 20f-1 (3S,4R) displayed Kᵢ = 11 nM and EC₅₀ = 24 nM as an agonist, while 20f-2 (3R,4S) showed Kᵢ = 8.6 nM and IC₅₀ = 65 nM as an antagonist [1]. This demonstrates that the stereochemical configuration at C3 and C4 of the pyrrolidine ring not only modulates potency but can invert the functional activity (agonist vs. antagonist). Although these specific compounds are further elaborated from the core building block, the data establish that the (3R,4S) configuration is pharmacologically distinct from (3S,4R) and cannot be assumed equivalent.

Melanocortin-4 receptor Pyrrolidine SAR Diastereomer potency comparison

Purity Specifications: Commercial Availability at 95%+ and 98% Purity Grades Enable Reproducible Downstream Chemistry

Multiple authoritative chemical databases and vendor sources report that (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid (CAS 1201574-92-6) is commercially supplied at purity levels of 95%+ (standard grade) and 98% (high-purity grade) . The synthesis paper by Ohigashi et al. achieved crystalline product isolation without chromatography [1]. In contrast, the racemic trans compound (CAS 80896-73-7 / 885958-91-8) is listed with variable purity grades, and the direct (3S,4R)-enantiomer (CAS 1821739-17-6) is less widely available from multiple suppliers, potentially limiting procurement options and introducing batch-to-batch variability . The defined purity of CAS 1201574-92-6 at 98% supports reproducible amide coupling, esterification, and N-deprotection steps without interference from stereoisomeric impurities.

Chemical purity Chiral building block procurement Reproducibility

Proven Application Scenarios Where (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid (CAS 1201574-92-6) Is the Preferred Procurement Choice


Discovery and Development of CCR5 Receptor Antagonists for HIV-1 Entry Inhibition

The (3R,4S) configuration of the pyrrolidine ring is required for nanomolar CCR5 receptor antagonism, as demonstrated by the 133-fold potency difference between (3R,4S)- and (3S,4R)-configured tetrasubstituted pyrrolidines (IC₅₀ 2.9 nM vs. 385.9 nM) [1]. Medicinal chemistry programs targeting CCR5-mediated HIV-1 entry must procure CAS 1201574-92-6 as the chiral building block to access potent, orally bioavailable antagonists with broad-spectrum antiviral activity in PBMC models [1].

Asymmetric Organocatalyst Synthesis Using the Phenylpyrrolidine-Urea Privileged Scaffold

The (3R,4S)-4-phenylpyrrolidine scaffold is the core structural element of a highly enantioselective urea-based organocatalyst class that achieves up to 93% ee in asymmetric Michael additions at only 2 mol% catalyst loading [2]. Researchers developing new asymmetric C–S, C–C, or C–N bond-forming methodologies should select CAS 1201574-92-6 for catalyst synthesis, as the 4-phenyl substituent in the (3R,4S) configuration was proven essential for catalytic activity in structure–activity relationship studies [3].

Large-Scale Synthesis of Class-Selective HDAC Inhibitors Requiring Enantiopure trans-3,4-Disubstituted Pyrrolidine Intermediates

For process chemistry groups scaling up HDAC inhibitor APIs, the enantioselective route utilizing the (3R,4S) building block delivers a 25.6% overall yield compared to 6.3% for the racemic resolution alternative [4]. The Ohigashi synthesis of CAS 1201574-92-6 itself has been demonstrated at 17 kg pilot scale with 84% yield and no chromatography, making it the only commercially viable option for multi-kilogram supply chains [5].

Stereochemistry-Critical GPCR Ligand Discovery Where Enantiomer Purity Determines Agonist vs. Antagonist Pharmacology

In melanocortin-4 receptor (MC4R) ligand programs, the C3/C4 stereochemistry of the pyrrolidine ring can invert functional activity from agonism to antagonism [6]. Procurement of CAS 1201574-92-6 with confirmed (3R,4S) stereochemistry and ≥98% enantiomeric purity is mandatory to avoid confounding pharmacological readouts arising from stereochemical impurities. The documented functional activity inversion at MC4R (Kᵢ differences up to 4.7-fold with opposite efficacy direction) provides a cautionary example for any GPCR or enzyme target where pyrrolidine stereochemistry influences ligand binding mode [6].

Quote Request

Request a Quote for 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.